

Application Notes and Protocols for PK11195 in Positron Emission Tomography (PET) Imaging

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Compound of Interest

Compound Name: PK 130

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Audience: Researchers, scientists, and drug development professionals.

Introduction

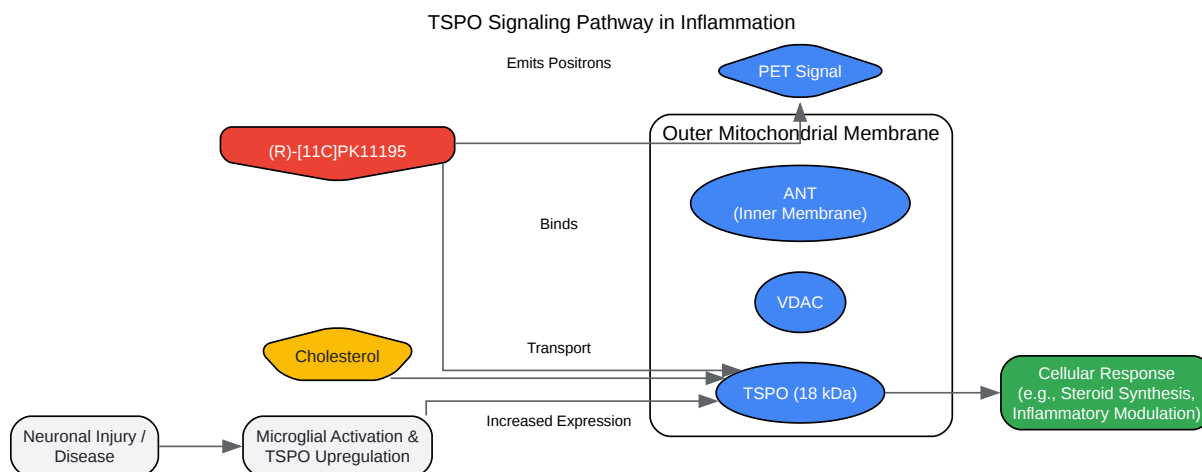
PK11195 is a highly specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia, astrocytes, and macrophages.[1][2] In the healthy central nervous system (CNS), TSPO expression is low.[2] However, in response to neuronal injury, inflammation, or disease, microglial activation leads to a marked increase in TSPO expression.[2][3] This physiological change makes TSPO a valuable biomarker for neuroinflammation and other pathological processes involving inflammation.

(R)-[¹¹C]PK11195, the R-enantiomer of PK11195 radiolabeled with carbon-11, is a widely used radiotracer for visualizing and quantifying TSPO expression in vivo using Positron Emission Tomography (PET).[1][3][4] PET imaging with (R)-[¹¹C]PK11195 allows for the non-invasive assessment of neuroinflammation and has been applied in a wide range of neurological and psychiatric disorders, as well as in oncology and cardiology.[5][6][7]

These application notes provide an overview of the use of PK11195 in PET imaging, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

PK11195 binds with high affinity to TSPO, a five-transmembrane helix protein located on the outer mitochondrial membrane.[1][8] TSPO is associated with the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT).[8] The binding of ligands like PK11195 to TSPO is thought to modulate several cellular functions, primarily related to steroidogenesis and inflammation, by facilitating the transport of cholesterol into the mitochondria.[8][9] In the context of PET imaging, the key principle is the significant upregulation of TSPO in activated glial cells during inflammatory processes.[5][10]



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Caption: TSPO signaling pathway and PK11195 binding.

Applications of PK11195 PET Imaging

(R)-[11C]PK11195 PET has been instrumental in studying inflammatory processes in a variety of diseases.

Neuroinflammation

The primary application of PK11195 PET is in the in vivo imaging of neuroinflammation. It has been used to investigate microglial activation in:

- Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, Huntington's disease, multiple sclerosis, and dementia with Lewy bodies.[\[3\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)
- Stroke and Ischemia: To assess the inflammatory response following ischemic events.[\[5\]](#)[\[13\]](#)
- Epilepsy: Particularly in conditions like Rasmussen's encephalitis, where inflammation is a key pathological feature.[\[14\]](#)
- Neuropathic Pain and Spinal Cord Injury: To visualize glial activation in the spinal cord.[\[10\]](#)
- Other Neurological Conditions: Including migraine and chronic fatigue syndrome/myalgic encephalomyelitis.[\[5\]](#)[\[15\]](#)

Oncology

TSPO is overexpressed not only in activated microglia and macrophages within the tumor microenvironment but also in some cancer cells.[\[6\]](#)[\[16\]](#) PK11195 PET has been used to:

- Image Brain Tumors: Such as high-grade gliomas, providing information complementary to standard MRI.[\[16\]](#)[\[17\]](#)
- Characterize Tumor Inflammation: In cancers like breast cancer, helping to understand the tumor microenvironment.[\[6\]](#)
- Detect Metastases: Investigational use in metastatic prostate cancer.[\[18\]](#)

Cardiology

Inflammation plays a crucial role in cardiovascular diseases. PK11195 PET has been applied to:

- Image Myocardial Infarction: Detecting macrophage infiltration in the heart muscle post-infarction.[\[7\]](#)

- Visualize Vascular Inflammation: Identifying inflammation in the walls of large vessels in conditions like vasculitis.[\[19\]](#)

Quantitative Data from PK11195 PET Studies

The following tables summarize key quantitative findings from various (R)-[¹¹C]PK11195 PET studies. Parameters include:

- Binding Potential (BP or BPND): A measure of the density of available receptors, representing specific binding.
- Volume of Distribution (VT): Represents the tissue-to-plasma concentration ratio at equilibrium, reflecting both specific and non-specific binding.
- Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake normalized to injected dose and body weight.
- Binding Affinity (K_i): The equilibrium inhibition constant, indicating the affinity of a ligand for a receptor.

Table 1: Binding Affinity of PK11195

Ligand	Target	Species	K _i (nM)	Reference
PK11195	TSPO	Human	28.5 - 30.6	[20]
PK11195	TSPO	Rat	0.7 - 18	[20]
[³ H]PK11195	TSPO	Rat	1.4	[21]
[³ H]PK11195	TSPO	Human	4.3 - 6.6	[21]
(R)- [¹¹ C]PK11195	TSPO	Human	9.3 ± 0.5	[22]

Table 2: Quantitative PK11195 PET in Neurological Disorders

Disease	Brain Region	Parameter	Value (Patient vs. Control)	Reference
Migraine Model (Rat)	Core ROI	BP	0.45 ± 0.10 (vs. lower in control)	[5]
Dementia with Lewy Bodies	Putamen, Cuneus	BPND	Significantly increased (p<0.005)	[11]
Parkinson's Disease	Pons, Basal Ganglia, Cortex	BP	Significantly increased	[3]
Progressive Supranuclear Palsy	Basal Ganglia, Midbrain, Frontal Lobe	BP	Significantly increased	[3]
Chronic Fatigue Syndrome	Cingulate, Hippocampus, Amygdala, Thalamus, Midbrain, Pons	BPND	45%-199% higher	[15]
Healthy Volunteers	Cerebral Cortex	BP	0.13 ± 0.04	[5]

Table 3: Quantitative PK11195 PET in Oncology

Cancer Type	Region	Parameter	Value/Finding	Reference
High-Grade Glioma	Tumor	BPND	>0.35 indicates high activity	
High-Grade Glioma	Tumor	BPmax	1.59 ± 0.63 (Grade III) vs. lower in Grade II	[17]
Breast Cancer (Murine)	Tumor Edge	Uptake	Higher intensity at 2 weeks	[6]

Experimental Protocols

Protocol 1: Radiosynthesis of (R)-[¹¹C]PK11195

This protocol is a generalized procedure based on published methods.[\[5\]](#)[\[10\]](#)[\[21\]](#)

Materials:

- (R)-N-desmethyl-PK11195 (precursor)
- [¹¹C]Methyl iodide ([¹¹C]CH₃I)
- Dimethyl sulfoxide (DMSO), anhydrous
- Potassium hydroxide (KOH)
- HPLC system for purification and analysis
- Sterile water for injection, USP
- Ethanol, USP

Procedure:

- [¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C reaction in a cyclotron. Convert [¹¹C]CH₄ to [¹¹C]CH₃I using standard gas-phase iodination methods.
- Precursor Preparation: Dissolve 1 mg of (R)-N-desmethyl-PK11195 and 1 mg of KOH in 200-300 μL of anhydrous DMSO in a sealed reaction vial.
- Radiolabeling Reaction: Trap the produced [¹¹C]CH₃I in the reaction vial containing the precursor solution.
- Heating: Heat the reaction vial at 90-100°C for 4-5 minutes to facilitate the N-methylation reaction.
- Purification: After cooling, purify the reaction mixture using reverse-phase HPLC to separate (R)-[¹¹C]PK11195 from the precursor and other impurities.

- **Formulation:** The collected HPLC fraction containing the product is evaporated to dryness and then reformulated in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
- **Quality Control:** Perform quality control tests to determine radiochemical purity (>98%), specific activity, and sterility before administration.[\[10\]](#)[\[21\]](#)

Protocol 2: Animal PET Imaging Study (e.g., Rat Model of Neuroinflammation)

This protocol outlines a typical preclinical PET imaging experiment.[\[5\]](#)[\[10\]](#)[\[23\]](#)

1. Animal Model:

- Induce the desired pathology (e.g., unilateral cortical spreading depression for migraine, intrastriatal injection of lipopolysaccharide (LPS) for acute inflammation, or spinal cord injury).[\[5\]](#)[\[10\]](#)[\[23\]](#)
- Include a sham-operated or saline-injected control group.

2. Animal Preparation:

- Fast the animal for 4-6 hours before the scan.
- Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the scan.
- Place a catheter in the tail vein for radiotracer injection.
- Monitor vital signs (respiration, temperature) during the procedure.

3. PET Scan Acquisition:

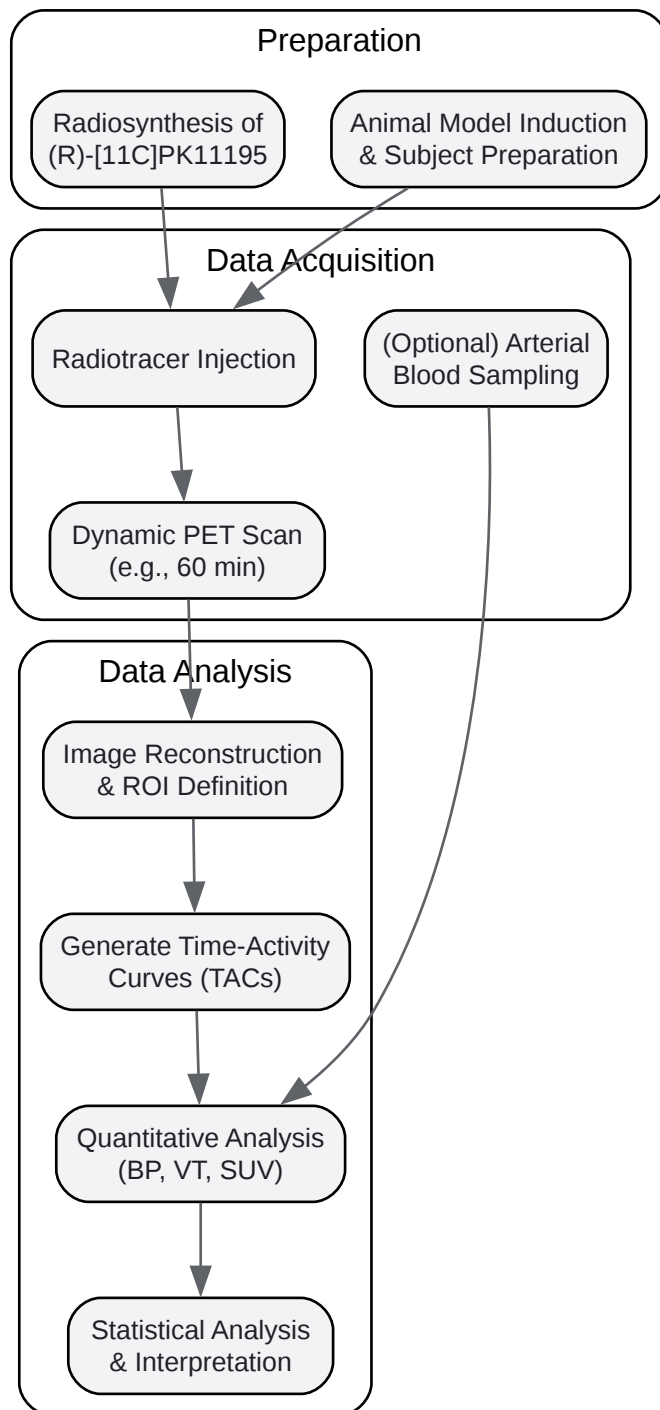
- Position the animal in the PET scanner.
- Perform a transmission scan for attenuation correction.
- Administer a bolus injection of (R)- ^{11}C PK11195 (e.g., ~18.5-100 MBq) via the tail vein catheter.[\[5\]](#)[\[10\]](#)

- Acquire a dynamic emission scan for 60 minutes.[5][24] A typical framing sequence might be: 6 x 10s, 6 x 30s, 11 x 60s, 15 x 180s.[5]
- For blocking studies, a non-radiolabeled ligand can be injected before or during the scan to confirm specificity.[5]

4. Image Reconstruction and Analysis:

- Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.
- Co-register the PET images with an anatomical reference image (e.g., MRI or a standard atlas).
- Define regions of interest (ROIs) on the brain images (e.g., ipsilateral cortex, contralateral cortex, cerebellum).
- Generate time-activity curves (TACs) for each ROI.
- Quantitative Analysis:
 - Simplified Reference Tissue Model (SRTM): Use a reference region with negligible specific binding (e.g., cerebellum in some cases, though this can be controversial) to estimate BPND.[11]
 - Kinetic Modeling with Arterial Input Function: If arterial blood sampling is performed, use a two-tissue compartment model to estimate VT.[21][25] This is the most reliable quantification method but is invasive.[25]
 - SUV Calculation: For semi-quantitative analysis, calculate SUV for specific time frames (e.g., 40-60 minutes post-injection).[26][27]

PK11195 PET Imaging Experimental Workflow



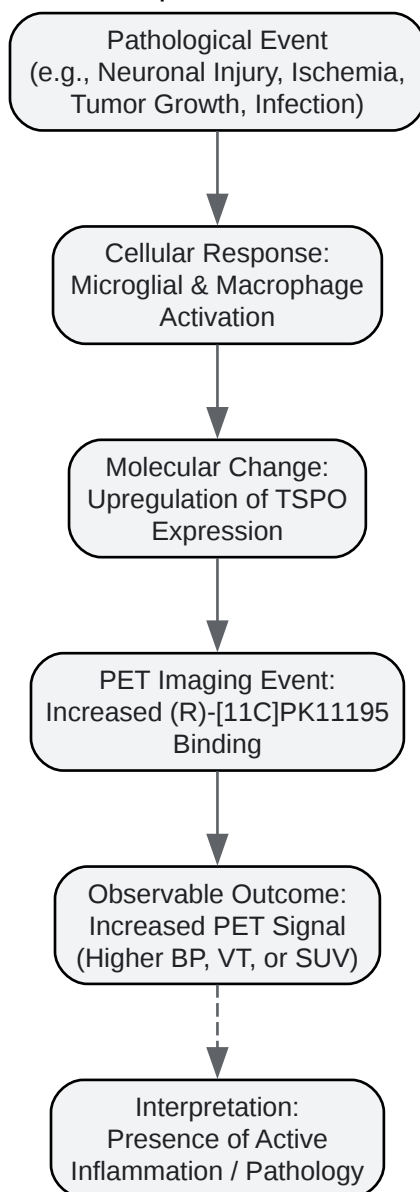
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Caption: A typical workflow for a PK11195 PET imaging study.

Logical Relationships and Interpretation

The interpretation of a PK11195 PET scan relies on the logical relationship between a pathological event and the resulting PET signal. An increased signal is generally interpreted as heightened inflammation, but it is important to remember that PK11195 binds to TSPO, which is expressed by activated glial cells and macrophages, not directly to a specific disease-related protein.

Logical Relationship in PK11195 PET Imaging



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